

# The Role of Chorionic Gonadotropin in Maternal Immunotolerance: A Technical Guide

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## Abstract

Human chorionic gonadotropin (hCG), a glycoprotein hormone produced by the developing placenta, plays a pivotal role in establishing and maintaining pregnancy. Beyond its well-established endocrine functions, hCG is a critical modulator of the maternal immune system, orchestrating a state of tolerance towards the semi-allogeneic fetus. This technical guide provides an in-depth exploration of the mechanisms by which hCG influences maternal immunotolerance. It details the effects of hCG on key immune cell populations, outlines the signaling pathways involved, and provides comprehensive experimental protocols for studying these interactions. The quantitative data presented herein are summarized in structured tables to facilitate comparison and analysis, and signaling pathways and experimental workflows are visualized using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and harness the immunomodulatory properties of hCG.

## Introduction

The maternal immune system faces the unique challenge of tolerating the semi-allogeneic fetus while maintaining robust defense against pathogens. A complex interplay of hormonal and immunological factors establishes a transient state of tolerance at the feto-maternal interface. Human chorionic gonadotropin (hCG) is one of the earliest and most crucial signals from the embryo that initiates and sustains this immunological detente.<sup>[1][2]</sup> hCG's influence extends to

various arms of the maternal immune system, including both innate and adaptive responses, thereby creating a microenvironment conducive to implantation and fetal development.[2][3] This document will dissect the multifaceted role of hCG in maternal immunotolerance, focusing on its interactions with key immune cells and the downstream signaling events.

## The Effect of hCG on Key Immune Cells

hCG modulates the function of several key immune cell populations to promote a tolerogenic environment. Its effects are concentration-dependent and often mediated through the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) or, in some cases, mannose receptors.[4][5]

### Dendritic Cells (DCs)

Dendritic cells, as potent antigen-presenting cells, are central to orchestrating adaptive immune responses. hCG promotes a tolerogenic phenotype in DCs, characterized by reduced maturation and an altered cytokine profile.[6][7][8] This shift is crucial in preventing the activation of fetus-specific T cells.

- **Inhibition of Maturation:** hCG impairs the maturation of bone marrow-derived dendritic cells (BMDCs), a process that is dependent on the concentration of hCG.[6] It can block the upregulation of MHC class II molecules on DCs, thereby reducing their capacity to present antigens to T cells.[8]
- **Cytokine Secretion:** Treatment of DCs with hCG leads to an increased ratio of the anti-inflammatory cytokine IL-10 to the pro-inflammatory cytokine IL-12p70.[8] However, some studies have shown that recombinant hCG (rhCG) does not significantly alter the secretion of IL-6, IL-10, IL-12p70, MCP-1, and TNF by LPS/IFN- $\gamma$ -stimulated BMDCs.[6]
- **Induction of Indoleamine 2,3-Dioxygenase (IDO):** hCG upregulates the expression and activity of IDO in DCs.[8][9] IDO is an enzyme that catabolizes the essential amino acid tryptophan, leading to T cell cycle arrest and apoptosis, thus contributing to a localized immunosuppressive environment.[9]

### T Cells

hCG directly and indirectly influences T cell differentiation and function, promoting the expansion of regulatory subsets while suppressing pro-inflammatory responses.

- **Regulatory T Cells (Tregs):** hCG plays a significant role in the expansion and recruitment of Tregs to the feto-maternal interface.[\[10\]](#) It can induce the conversion of CD4+FOXP3- T cells into CD4+FOXP3+ regulatory T cells.[\[11\]](#) Both recombinant (rhCG) and urine-derived (uhCG) forms of hCG have been shown to increase the number of Treg cells.[\[4\]](#) This effect is mediated, at least in part, through the LHCGR.[\[4\]](#) Furthermore, hCG can induce the chemokine CCL2 in the endometrium, which in turn attracts Tregs.[\[12\]](#)
- **T Helper 17 (Th17) Cells:** hCG can restrict the differentiation of pro-inflammatory Th17 cells.[\[4\]](#) In the presence of hCG, the differentiation of naive CD4+ T cells into Th17 cells is interfered with, an effect that involves IL-2.[\[4\]](#)

## Uterine Natural Killer (uNK) Cells

Uterine NK cells are the most abundant leukocyte population in the decidua during early pregnancy and are crucial for uterine spiral artery remodeling.

- **Proliferation:** hCG stimulates the proliferation of uNK cells.[\[5\]](#)[\[13\]](#) This effect is not mediated by the classical LHCGR but through the mannose receptor (CD206) expressed on uNK cells.[\[5\]](#)[\[13\]](#) The binding of hCG to the mannose receptor is dependent on the N-linked carbohydrate side chains of the hCG molecule.[\[5\]](#)

## Macrophages

Macrophages at the feto-maternal interface, known as decidual macrophages, are skewed towards an anti-inflammatory M2 phenotype, and hCG appears to contribute to this polarization.

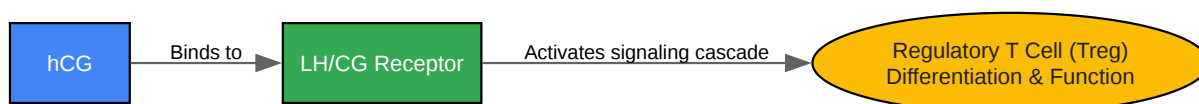
- **Polarization:** While direct evidence for hCG-induced M2 polarization is still emerging, hCG has been shown to enhance macrophage functions associated with innate immunity, such as the production of nitric oxide (NO), reactive oxygen species (ROS), IL-6, and IL-12p40, as well as phagocytosis of apoptotic cells.[\[14\]](#) Some studies suggest that hCG can induce M2 macrophage polarization.[\[15\]](#)

## Signaling Pathways

The immunomodulatory effects of hCG are initiated through specific receptor interactions and downstream signaling cascades.

## LHCGR Signaling in T Cells

In T cells, hCG binds to the LHCGR, leading to the activation of downstream signaling pathways that promote a regulatory phenotype.



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Caption: hCG signaling in T cells via the LH/CG receptor.

## Mannose Receptor Signaling in uNK Cells

The proliferation of uNK cells is stimulated by hCG through the mannose receptor, highlighting a non-classical signaling pathway.



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Caption: hCG-induced proliferation of uNK cells via the mannose receptor.

## Quantitative Data Summary

The following tables summarize the quantitative effects of hCG on various immune parameters as reported in the cited literature.

Table 1: Effect of hCG on Dendritic Cell (DC) Phenotype and Function

Parameter	Cell Type	hCG Concentration	Effect	Reference
Maturation (MHC Class II)	Mouse BMDCs	Not specified	↓ Upregulation	[8]
IL-10:IL-12p70 Ratio	Mouse BMDCs	Not specified	↑ Ratio	[8]
TNF-α Secretion	Mouse BMDCs	Not specified	↓ Secretion	[8]
IDO mRNA Expression	Mouse BMDCs	Not specified	↑ Expression	[8]
IDO Expression	Mouse Splenic DCs	200-400 IU rhCG	↑ Expression	[9]

Table 2: Effect of hCG on T Cell Populations

Parameter	Cell Type	hCG Concentration	Effect	Reference
Treg Frequency	Murine CD4+CD25+ T cells	100 mIU/ml rhCG or 250 IU/ml uhCG	↑ Frequency	[4]
Th17 Differentiation	Murine Naive CD4+ T cells	500 mIU/ml rhCG or 250-500 IU/ml uhCG	↓ Differentiation	[4]
Treg Conversion	Human CD4+FOXP3- T cells	Various	↑ Conversion to CD4+FOXP3+	[11]

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

## Protocol for In Vitro Generation and Treatment of Bone Marrow-Derived Dendritic Cells (BMDCs)

**Objective:** To generate murine BMDCs and assess the effect of hCG on their maturation and cytokine production.

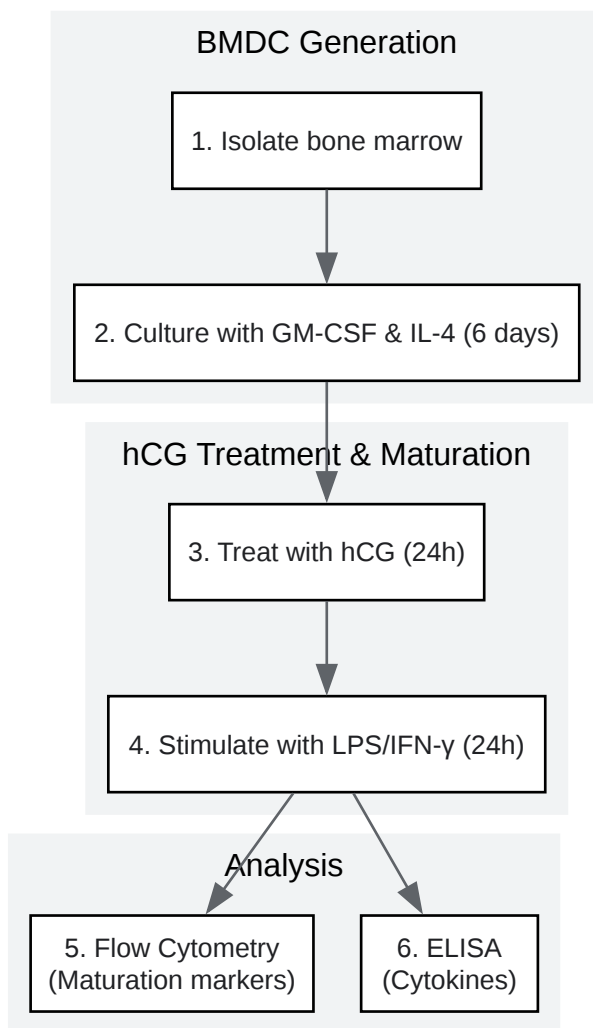
### Materials:

- Bone marrow cells from mice
- RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, 50  $\mu$ M  $\beta$ -mercaptoethanol
- Recombinant murine GM-CSF (20 ng/mL)
- Recombinant murine IL-4 (10 ng/mL)
- hCG (recombinant or urine-derived)
- LPS (100 ng/mL) and IFN- $\gamma$  (20 ng/mL)
- Flow cytometry antibodies (anti-CD11c, -MHC class II, -CD80, -CD86)
- ELISA kits for cytokine measurement (IL-10, IL-12p70, TNF- $\alpha$ )

### Procedure:

- Isolate bone marrow from the femurs and tibias of mice.
- Culture bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 6 days to generate immature BMDCs.
- On day 6, harvest immature BMDCs and seed them in new plates.
- Treat the BMDCs with different concentrations of hCG for 24 hours.
- Stimulate the hCG-treated and untreated BMDCs with LPS and IFN- $\gamma$  for another 24 hours to induce maturation.

- Harvest the cells and supernatant.
- Analyze the expression of maturation markers (MHC class II, CD80, CD86) on CD11c+ cells by flow cytometry.
- Measure the concentration of cytokines in the culture supernatant using ELISA kits.



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Caption: Experimental workflow for BMDC generation and hCG treatment.

## Protocol for In Vitro T Cell Differentiation Assay

Objective: To assess the effect of hCG on the differentiation of naive CD4<sup>+</sup> T cells into Treg and Th17 subsets.

Materials:

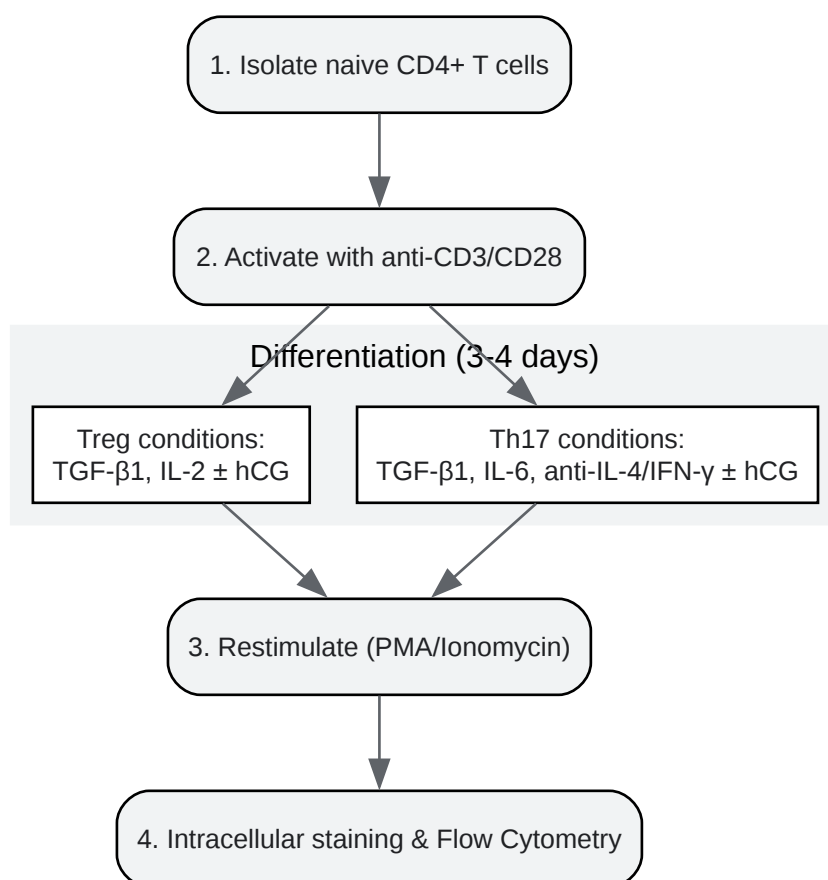
- Spleen and lymph nodes from mice
- Naive CD4<sup>+</sup> T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, 50  $\mu$ M  $\beta$ -mercaptoethanol
- Anti-CD3 and anti-CD28 antibodies
- For Treg differentiation: TGF- $\beta$ 1 (5 ng/mL), IL-2 (100 U/mL)
- For Th17 differentiation: TGF- $\beta$ 1 (5 ng/mL), IL-6 (20 ng/mL), anti-IL-4, anti-IFN- $\gamma$
- hCG (recombinant or urine-derived)
- Flow cytometry antibodies (anti-CD4, -CD25, -Foxp3, -IL-17A)
- Intracellular staining buffers

Procedure:

- Isolate naive CD4<sup>+</sup> T cells from the spleen and lymph nodes of mice using a magnetic cell sorting kit.
- Activate the naive CD4<sup>+</sup> T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
- For Treg differentiation, culture the activated T cells in the presence of TGF- $\beta$ 1 and IL-2, with or without hCG.
- For Th17 differentiation, culture the activated T cells in the presence of TGF- $\beta$ 1, IL-6, anti-IL-4, and anti-IFN- $\gamma$ , with or without hCG.
- Culture the cells for 3-4 days.



- Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for the last 4-6 hours of culture for intracellular cytokine staining.
- Harvest the cells and perform intracellular staining for Foxp3 (Tregs) or IL-17A (Th17) and analyze by flow cytometry.



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Caption: Workflow for in vitro T cell differentiation assay.

## Conclusion

Human chorionic gonadotropin is a critical mediator of maternal immunotolerance, exerting its influence through a variety of mechanisms on a diverse range of immune cells. By promoting a tolerogenic phenotype in dendritic cells, fostering the development of regulatory T cells, stimulating the proliferation of uterine NK cells, and potentially skewing macrophage polarization, hCG creates an immunological milieu that is receptive to the implanting embryo and supportive of fetal growth. The signaling pathways, primarily through the LHCGR and

mannose receptor, offer potential targets for therapeutic intervention in pregnancy complications associated with immune dysregulation. The experimental protocols and quantitative data provided in this guide offer a framework for further investigation into the intricate role of hCG in reproductive immunology and for the development of novel immunomodulatory therapies.

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